Dichloromethyl(3-phenylpropyl)silane
Description
Dichloromethyl(3-phenylpropyl)silane (CAS 17776-66-8) is an organosilicon compound with the molecular formula C₁₀H₁₄Cl₂Si and an average molecular mass of 233.208 g/mol . Its structure consists of a silicon atom bonded to:
- A dichloromethyl group (–CH₂Cl₂),
- A methyl group (–CH₃),
- A 3-phenylpropyl group (–CH₂CH₂CH₂C₆H₅).
This compound is part of the broader class of chlorinated silanes, which are critical in materials science for modifying surfaces, synthesizing silicone polymers, and acting as coupling agents in composite materials . The phenylpropyl group introduces aromaticity and bulkiness, influencing its reactivity and compatibility with organic matrices, while the dichloromethyl group enhances hydrolytic activity, enabling silanol (Si–OH) formation for crosslinking .
Properties
Molecular Formula |
C10H14Cl2Si |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
dichloromethyl(3-phenylpropyl)silane |
InChI |
InChI=1S/C10H14Cl2Si/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2 |
InChI Key |
NVOADJUXMHJFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC[SiH2]C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic System
The hydrosilylation of 3-phenylpropene (CH₂=CHCH₂C₆H₅) with dichloromethylsilane (Cl₂MeSiH) is catalyzed by hexachloroplatinic acid (H₂PtCl₆), a widely used catalyst for such transformations. The mechanism proceeds through a Chalk-Harrod pathway, wherein platinum facilitates the oxidative addition of the Si–H bond to form a Pt–Si intermediate. Subsequent alkene coordination and migratory insertion yield the anti-Markovnikov adduct, followed by reductive elimination to release the product.
Experimental Procedure and Optimization
In a typical procedure, 3-phenylpropene is combined with dichloromethylsilane in anhydrous dichloromethane under nitrogen atmosphere. H₂PtCl₆ (0.1–1 mol%) is introduced, and the reaction is stirred at 0–25°C for 12–24 hours. Post-reaction purification via preparative thin-layer chromatography (TLC) or fractional distillation isolates the target compound.
Key optimizations include:
- Temperature Control : Lower temperatures (0°C) minimize side reactions such as homocoupling of the alkene.
- Catalyst Loading : Substoichiometric amounts of H₂PtCl₆ (0.5 mol%) suffice for complete conversion, reducing costs.
- Solvent Selection : Polar aprotic solvents like dichloromethane enhance reaction homogeneity without participating in side reactions.
Yields for this method range from 60–85%, depending on the purity of starting materials and reaction scale.
Friedel-Crafts Alkylation of (3-Chloropropyl)Methyldichlorosilane
Friedel-Crafts alkylation offers an alternative route to introduce the 3-phenylpropyl moiety onto the silicon center. This method leverages the electrophilic activation of a chloropropyl silane to facilitate aromatic substitution.
Reaction Mechanism and Substrate Design
The reaction involves (3-chloropropyl)methyldichlorosilane (Cl₂MeSi(CH₂)₃Cl) and benzene in the presence of aluminum chloride (AlCl₃). AlCl₃ coordinates to the chlorine atom, generating a carbocation at the terminal carbon of the propyl chain. Benzene then undergoes electrophilic aromatic substitution, yielding the 3-phenylpropyl product.
Experimental Conditions and Substrate Effects
The alkylation is conducted in a benzene-rich environment with AlCl₃ (1.2 equiv) at 80–120°C for 6–12 hours. The reactivity of the chloropropyl silane is influenced by:
- Silicon Substituents : Electron-donating methyl groups on silicon stabilize the carbocation intermediate, enhancing reaction rates.
- Chain Length : Longer alkyl chains (e.g., propyl vs. methyl) reduce steric hindrance, improving yields.
Isolation of the product requires careful quenching of AlCl₃ with ice-water, followed by extraction and distillation. Reported yields for this method average 50–70%, with higher temperatures favoring faster kinetics but increasing byproduct formation.
Continuous-Flow Hydrosilylation Process
Recent advancements in reactor design have enabled the translation of batch hydrosilylation into a continuous-flow process, enhancing scalability and reproducibility.
Process Description
In a continuous-flow system, dichloromethylsilane and 3-phenylpropene are co-fed into a pipe-shaped reactor alongside a platinum catalyst. The reactor maintains turbulent flow (Reynolds number > 10,000) to ensure efficient mixing and heat transfer. Residence times of 5–10 minutes at 25–50°C achieve near-quantitative conversion.
Advantages Over Batch Reactors
- Reduced Catalyst Loading : Flow conditions minimize catalyst deactivation, allowing for 0.01 mol% Pt usage.
- Safety Profile : Smaller reaction volumes mitigate risks associated with exothermic hydrosilylation.
- Scalability : Outputs exceeding 1 kg/hr have been demonstrated in pilot-scale systems.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrosilylation | H₂PtCl₆ | 0–25°C, 12–24 hr | 60–85 | High selectivity, mild conditions | Cost of platinum catalyst |
| Friedel-Crafts | AlCl₃ | 80–120°C, 6–12 hr | 50–70 | Uses inexpensive reagents | Requires high temps, byproduct formation |
| Continuous Flow | H₂PtCl₆ | 25–50°C, 5–10 min | 85–95 | Scalable, efficient heat management | Initial setup costs |
The hydrosilylation method excels in selectivity and operational simplicity, making it ideal for laboratory-scale synthesis. In contrast, the continuous-flow process is better suited for industrial production due to its superior throughput and safety. The Friedel-Crafts route, while cost-effective, is less favored due to harsh conditions and moderate yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Dichloromethyl(3-phenylpropyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst, forming new silicon-carbon bonds.
Oxidation: The silicon-carbon bonds in this compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides, amines, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used. The reaction is usually conducted at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Major Products:
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and other substituted silanes.
Hydrosilylation: The major products are organosilicon compounds with new silicon-carbon bonds.
Oxidation: Products include silanols and siloxanes.
Scientific Research Applications
Chemistry: Dichloromethyl(3-phenylpropyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties, such as hydrophobic coatings and silicone-based polymers.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Medicine: this compound is explored for its potential in medical applications, including the development of silicone-based implants and prosthetics. Its ability to form biocompatible surfaces makes it a valuable material in medical device manufacturing.
Industry: In the industrial sector, this compound is used in the production of silicone-based adhesives, sealants, and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Dichloromethyl(3-phenylpropyl)silane involves the formation of stable silicon-carbon bonds. The silicon atom in the compound can form strong covalent bonds with various organic and inorganic molecules, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
This compound vs. Trichloro(3-phenylpropyl)silane
- Substituents : The former has two Cl atoms and a methyl group, while the latter has three Cl atoms.
- Reactivity: Trichloro(3-phenylpropyl)silane is more reactive due to additional Cl atoms, leading to faster hydrolysis and silanol formation .
- Applications : this compound’s methyl group reduces hydrolysis rate compared to trichloro derivatives, making it suitable for controlled crosslinking in epoxy resins .
This compound vs. (3-Cyanopropyl)methyldichlorosilane
- Functional Groups: The cyano group (–CN) in the latter enables polarity-driven interactions, useful in chromatography or specialty polymers .
- Hydrolytic Sensitivity: this compound’s Cl atoms make it more moisture-sensitive than cyano-containing analogs .
This compound vs. (3-Chloropropyl)ethoxydimethylsilane
Q & A
Q. Methodological Answer :
- Hydrosilation : A common method involves hydrosilation of allylbenzene with dichloromethylsilane (CH₃SiHCl₂) under platinum catalysis. Reaction temperature (40–60°C) and solvent polarity (e.g., toluene vs. THF) significantly influence yield .
- Byproduct Management : Monitor for side products like dichloromethylvinylsilane via GC-MS; adjust stoichiometry (silane:alkene ratio 1:1.2) to minimize oligomerization .
- Optimization : Use design-of-experiments (DoE) to test variables (catalyst loading, time). For example, a 2² factorial design can isolate critical factors .
Advanced Question: How can contradictions in spectroscopic data (e.g., NMR vs. FT-IR) for this compound derivatives be resolved?
Q. Methodological Answer :
- Cross-Validation : Compare NMR (¹H, ¹³C, ²⁹Si) with FT-IR peaks (Si-Cl at ~480 cm⁻¹, Si-C at ~700 cm⁻¹). Discrepancies may arise from solvent interactions (e.g., CDCl₃ vs. DMSO-d₆) or dynamic stereochemistry .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR data. Adjust for solvent effects using COSMO-RS .
- Case Study : A 2024 study resolved conflicting Si-Cl stretching modes by correlating Raman spectroscopy with X-ray crystallography .
Basic Question: What analytical techniques are critical for purity assessment of this compound?
Q. Methodological Answer :
- Chromatography : GC-MS with a DB-5 column (30 m × 0.25 mm) to detect volatile impurities (e.g., unreacted dichloromethylsilane) .
- Elemental Analysis : Verify Cl content (theoretical: ~30.5%) via combustion ion chromatography. Deviations >1% indicate hydrolysis or contamination .
- NMR Quantification : Integrate ²⁹Si NMR peaks (δ −15 to −20 ppm for Si-Cl) to estimate silanol byproducts .
Advanced Question: How to design a study evaluating the environmental fate of this compound in aquatic systems?
Q. Methodological Answer :
- Experimental Framework :
- Partitioning : Measure log Kow (octanol-water) via shake-flask method. Expected log Kow >3.5 suggests bioaccumulation potential .
- Hydrolysis Kinetics : Conduct pH-dependent hydrolysis (pH 4–9) at 25°C. Monitor Si-Cl bond cleavage via conductivity measurements .
- Ecotoxicology : Use Daphnia magna (48h LC50) and algal growth inhibition tests (OECD 201). Compare with structurally similar silanes (e.g., dichloromethylvinylsilane) .
- Modeling : Apply QSAR models (EPI Suite) to predict biodegradation pathways and half-lives .
Basic Question: What theoretical frameworks guide reactivity studies of this compound with nucleophiles?
Q. Methodological Answer :
- HSAB Theory : The hard Si⁴⁺ center favors reactions with hard nucleophiles (e.g., OH⁻). Kinetic studies (pseudo-first-order conditions) confirm faster hydrolysis vs. softer nucleophiles like amines .
- Frontier Molecular Orbital (FMO) : Calculate LUMO (Si-Cl σ*) energy to predict nucleophilic attack susceptibility. Lower LUMO energies correlate with higher reactivity .
Advanced Question: How to investigate the compound’s impact on mitochondrial function in eukaryotic cells?
Q. Methodological Answer :
- In Vitro Assays :
- Omics Integration : Perform RNA-seq to identify dysregulated pathways (e.g., TCA cycle, oxidative phosphorylation) .
Basic Question: How to troubleshoot low yields in silane coupling reactions using this compound?
Q. Methodological Answer :
- Moisture Control : Use Schlenk-line techniques under N₂. Test for H₂O contamination via Karl Fischer titration (target: <50 ppm) .
- Catalyst Screening : Compare Karstedt’s catalyst (Pt₂(dvs)₃) vs. Speier’s catalyst (H₂PtCl₆). Optimize loading (10–100 ppm Pt) via kinetic profiling .
Advanced Question: What methodologies address contradictions in silane’s thermal stability across studies?
Q. Methodological Answer :
- Thermogravimetric Analysis (TGA) : Run under N₂ vs. air (10°C/min). Discrepancies often arise from oxidative degradation (e.g., SiO₂ formation above 200°C) .
- In Situ FT-IR : Monitor Si-Cl bond stability during heating. Correlate with mass loss events in TGA .
- Meta-Analysis : Review 10+ studies (2005–2024) to identify methodological outliers (e.g., heating rate, sample mass) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
